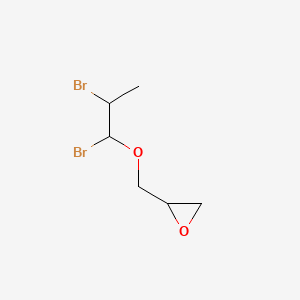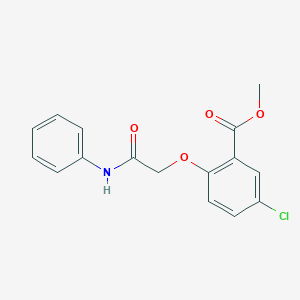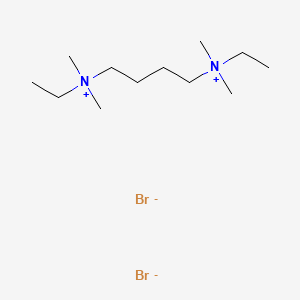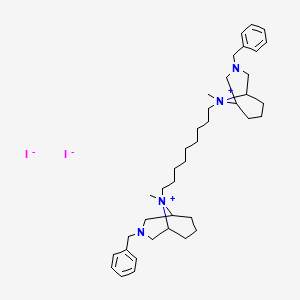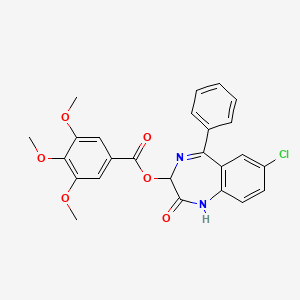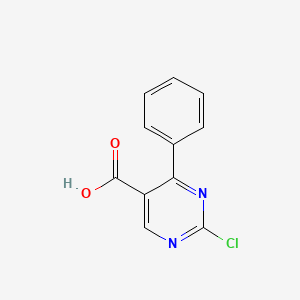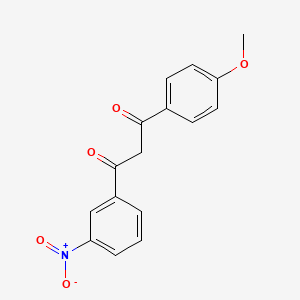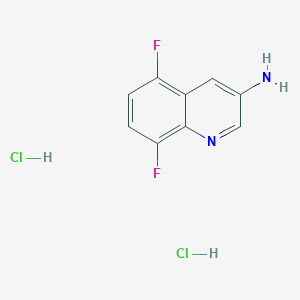
3-Amino-5,8-difluoroquinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5,8-difluoroquinoline dihydrochloride is a chemical compound with the molecular formula C9H7ClF2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms in its structure enhances its biological activity and provides unique properties that make it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,8-difluoroquinoline dihydrochloride typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which results in the formation of 5,8-difluoroquinoline. This intermediate can then be further reacted with ammonia to introduce the amino group at the 3-position, yielding 3-Amino-5,8-difluoroquinoline. The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5,8-difluoroquinoline dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction reactions can convert it to an amine.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Aplicaciones Científicas De Investigación
3-Amino-5,8-difluoroquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimalarial and antibacterial agent.
Industry: Utilized in the development of dyes and pigments for various applications.
Mecanismo De Acción
The mechanism of action of 3-Amino-5,8-difluoroquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5,8-Difluoroquinoline: Lacks the amino group at the 3-position.
3-Aminoquinoline: Does not have fluorine atoms in its structure.
5-Fluoroquinoline: Contains only one fluorine atom.
Uniqueness
3-Amino-5,8-difluoroquinoline dihydrochloride is unique due to the presence of both amino and fluorine groups in its structure. This combination enhances its biological activity and provides unique properties that are not observed in similar compounds. The dual presence of these functional groups allows for a broader range of chemical reactions and applications in various fields .
Propiedades
Fórmula molecular |
C9H8Cl2F2N2 |
|---|---|
Peso molecular |
253.07 g/mol |
Nombre IUPAC |
5,8-difluoroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H6F2N2.2ClH/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9;;/h1-4H,12H2;2*1H |
Clave InChI |
JBLMZPMLBAPGRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1F)C=C(C=N2)N)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


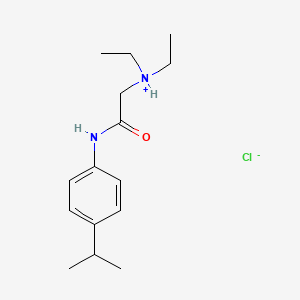
![4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid](/img/structure/B13734678.png)
